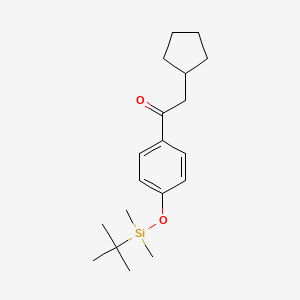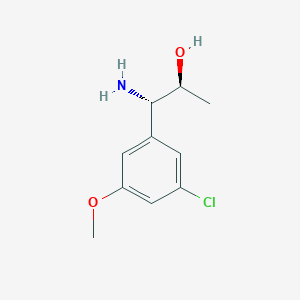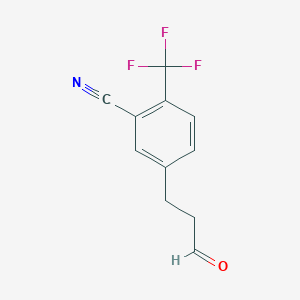
(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods such as HPLC and NMR are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenols.
Scientific Research Applications
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL: The enantiomer of the compound with different biological activity.
4-(1-AMINO-2-HYDROXYETHYL)-3-BROMOPHENOLHCL: A similar compound with a bromine atom instead of chlorine.
4-(1-AMINO-2-HYDROXYETHYL)-3-FLUOROPHENOLHCL: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
(S)-4-(1-AMINO-2-HYDROXYETHYL)-3-CHLOROPHENOLHCL is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChI Key |
YMYNFWFRFCTWEX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
![(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038360.png)


![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)






![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)


